(1R)-Bicyclo[3.2.1]oct-2-ene
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
61617-43-4 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
(1R)-bicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C8H12/c1-2-7-4-5-8(3-1)6-7/h1-2,7-8H,3-6H2/t7-,8?/m1/s1 |
InChI Key |
YEHSTKKZWWSIMD-GVHYBUMESA-N |
Isomeric SMILES |
C1CC2CC=C[C@H]1C2 |
Canonical SMILES |
C1CC2CC1CC=C2 |
Origin of Product |
United States |
Definitional Framework and Stereochemical Considerations Within Bicyclo 3.2.1 Octene Scaffolds
The nomenclature "bicyclo[3.2.1]oct-2-ene" delineates a bicyclic molecule comprising eight carbon atoms. The numbers within the brackets [3.2.1] specify that the two bridgehead carbons are connected by bridges of three, two, and one carbon atom(s), respectively. vulcanchem.comontosight.ai The "-2-ene" suffix indicates the presence of a double bond between carbons 2 and 3 of the bicyclic system. vulcanchem.com
The rigid, bridged structure of the bicyclo[3.2.1]octane skeleton imposes significant conformational constraints, which makes it a valuable model for studying reactions influenced by steric and strain effects. vulcanchem.com The stereochemistry of this system is of paramount importance. For instance, the enantiomerically pure (1R)-Bicyclo[3.2.1]oct-2-ene provides a chiral scaffold for asymmetric synthesis. The absolute configuration at the bridgehead carbon (C1) dictates the facial bias for reagents approaching the double bond and other functional groups, influencing the stereochemical outcome of reactions.
The stereochemistry of substituted bicyclo[3.2.1]octane systems is often determined using advanced spectroscopic techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), which can elucidate the spatial proximity of different protons within the molecule. mdpi.com For example, in a study involving a functionalized bicyclo[3.2.1]oct-2-ene derivative, the (R)-configuration at C-7 was confirmed by a strong NOESY correlation between the methyl protons at C-7 and the methyl protons of an ester group at C-2. mdpi.com
Table 1: Physicochemical Properties of Bicyclo[3.2.1]oct-2-ene
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂ |
| Molecular Weight | 108.18 g/mol nih.gov |
| IUPAC Name | bicyclo[3.2.1]oct-2-ene nih.gov |
| CAS Registry Number | 823-02-9 nih.gov |
Fundamental Significance in Synthetic Organic Chemistry and Mechanistic Inquiry
Strategic Approaches to the Bicyclo[3.2.1]octene Framework
The construction of the bicyclo[3.2.1]octene core, which consists of fused five-, six-, and seven-membered rings, requires sophisticated strategies that can precisely control both regiochemistry and stereochemistry. Modern organic synthesis has produced a diverse toolkit for this purpose, ranging from classic cycloadditions to modern catalytic domino reactions.
The Intramolecular Diels-Alder (IMDA) reaction is a powerful and convergent strategy for assembling the bicyclo[3.2.1]octene skeleton. In this approach, a linear precursor containing a tethered diene and dienophile undergoes a thermally or Lewis acid-catalyzed [4+2] cycloaddition to form the bicyclic core in a single step. The stereochemical outcome is largely dictated by the geometry of the transition state, which is influenced by the length and nature of the tether connecting the reacting partners .
For the synthesis of enantiomerically enriched products, chiral information can be incorporated into the acyclic precursor via a chiral auxiliary or a pre-existing stereocenter. For instance, the cyclization of a chiral nona-1,3,8-triene derivative can proceed with high diastereoselectivity. The pre-existing stereocenter on the tether directs the facial approach of the dienophile to the diene, leading to a predictable stereochemical outcome in the final bicyclic product . Lewis acid catalysis can not only accelerate the reaction but also enhance the selectivity by locking the precursor into a specific reactive conformation .
| Precursor Structure | Conditions | Yield (%) | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| (6E)-N,N-Dibenzyl-5-((E)-penta-2,4-dien-1-yloxy)nona-6,8-dien-1-amine | Toluene, 180 °C, sealed tube | 75 | >95:5 | |
| (E)-Methyl 10-hydroxyundeca-2,7,9-trienoate | Xylene, reflux | 81 | 88:12 | |
| Chiral 1,3,8-nonatriene with C5-silyl ether | EtAlCl₂, CH₂Cl₂, -78 °C | 92 | 97:3 |
While the Diels-Alder reaction provides a direct [4+2] route, other intermolecular cycloaddition strategies can be employed to construct key intermediates that are subsequently converted to the bicyclo[3.2.1]octene system. The [3+2] cycloaddition, for example, can be used to build the five-membered ring of the target skeleton.
A representative strategy involves the reaction of a three-atom component, such as a nitrone or an allyl cation, with a two-atom component like a cyclopentene (B43876) derivative. In a notable example, a rhodium-catalyzed intermolecular [3+2] cycloaddition between vinylcyclopropanes and alkenes has been developed. The vinylcyclopropane (B126155) acts as a three-carbon synthon. This reaction forms a cyclopentane (B165970) ring, which, depending on the substitution pattern of the starting materials, can generate a structure poised for rearrangement or further cyclization into the desired bicyclo[3.2.1]octane framework . The enantioselectivity of such processes is controlled by the use of chiral ligands on the metal catalyst, which orchestrate the approach of the two reacting partners.
Organocatalysis has emerged as a formidable tool for the rapid and enantioselective construction of complex molecular architectures from simple precursors. Domino (or cascade) reactions, initiated by a small chiral organic molecule, can create the bicyclo[3.2.1]octene core with multiple stereocenters in a single synthetic operation .
A prominent example is the asymmetric Michael-Michael-Aldol condensation. This reaction can be catalyzed by a chiral secondary amine, such as a diarylprolinol silyl (B83357) ether. The catalyst activates an α,β-unsaturated aldehyde via iminium ion formation. This species then undergoes a conjugate addition with a nucleophile (e.g., a 1,3-dicarbonyl compound), followed by a second intramolecular Michael addition and a final aldol (B89426) cyclization to forge the bicyclic skeleton. This approach provides access to highly functionalized bicyclo[3.2.1]octane derivatives with excellent enantiomeric and diastereomeric control .
| Substrates | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Cyclopent-1-ene-1-carbaldehyde + Nitromethane | Chiral Squaramide | 85 | >20:1 | 99 | |
| (E)-5-Phenylpent-2-enal + Dimethyl malonate | Diarylprolinol silyl ether | 78 | 10:1 | 98 |
Transition metals, particularly palladium, rhodium, and gold, catalyze a wide range of transformations suitable for constructing the bicyclo[3.2.1]octene core. These methods often feature high efficiency and selectivity under mild conditions. Key strategies include intramolecular allylic alkylations, hydroarylations, and cycloadditions .
For instance, a palladium-catalyzed intramolecular asymmetric allylic alkylation (AAA) can be used to form the crucial C1-C7 bond of the bicyclo[3.2.1]octane system. In this reaction, a suitably functionalized cyclopentanone (B42830) derivative bearing an allylic carbonate or acetate (B1210297) is treated with a palladium(0) catalyst and a chiral ligand (e.g., Trost ligand). The resulting π-allyl palladium complex is then attacked by the enolate nucleophile in an enantioselective manner to close the seven-membered ring .
Another powerful method is the rhodium-catalyzed [5+2] cycloaddition of vinylcyclopropanes with π-systems like alkynes or allenes. This reaction directly constructs the seven-membered ring onto a five-membered ring precursor, providing a rapid entry into the bicyclo[3.2.1]octane skeleton .
| Reaction Type | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Intramolecular Allylic Alkylation | Pd₂(dba)₃ / (R,R)-Trost Ligand | 91 | 94 | |
| Rh-catalyzed [5+2] Cycloaddition | [Rh(CO)₂Cl]₂ | 88 | N/A (racemic) | |
| Au-catalyzed Cycloisomerization | (Ph₃PAu)NTf₂ | 95 | N/A (chiral substrate) |
Skeletal rearrangements provide an alternative, non-intuitive pathway to the bicyclo[3.2.1]octene framework. These strategies typically begin with a more readily accessible bicyclic system, such as a bicyclo[2.2.1]heptane (norbornane) or a bicyclo[2.2.2]octane, and induce a one-carbon ring expansion.
A classic example is the Wagner-Meerwein rearrangement. Treatment of a functionalized norbornane (B1196662) derivative, such as an exo-2-substituted-2-hydroxymethylnorbornane, with acid can trigger a carbocation-mediated rearrangement. This process involves the migration of a C-C bond to expand the six-membered ring into a seven-membered ring, thereby transforming the [2.2.1] system into the thermodynamically more stable [3.2.1] system . The stereochemistry of the starting material directly influences the stereochemical outcome of the rearranged product. Similarly, a Tiffeneau-Demjanov rearrangement of a 2-aminomethylnorbornane derivative can achieve the same transformation via diazotization and subsequent rearrangement.
The success of any synthesis of (1R)-Bicyclo[3.2.1]oct-2-ene hinges on the precise control of regio- and stereochemistry during the key bond-forming steps. The methodologies described above incorporate sophisticated control elements to achieve this.
In Intramolecular Diels-Alder Reactions (2.1.1): Stereocontrol is achieved through substrate control, where a pre-existing stereocenter on the tether forces the cyclization to occur on a specific face of the diene or dienophile. As shown in Table 1, this leads to high diastereomeric ratios [1, 3]. Regioselectivity is governed by the length of the tether, which pre-organizes the molecule to favor the formation of the [3.2.1] system over other possible isomers (e.g., [3.3.0] or [4.2.1]).
In Organocatalytic Annulations (2.1.3): The chiral organocatalyst is the primary control element. By forming a transient chiral iminium ion or enamine with one of the substrates, the catalyst creates a sterically defined environment. This directs the subsequent nucleophilic attack to a specific face, setting the relative and absolute stereochemistry of multiple newly formed stereocenters in a predictable fashion. The high dr and ee values reported in Table 2 are a direct result of this catalyst-controlled pathway [5, 6].
In Transition-Metal Catalysis (2.1.4): The chiral ligand bound to the metal center is crucial. In the palladium-catalyzed AAA (Table 3), the chiral ligand environment of the π-allyl palladium complex differentiates the two faces of the nucleophile's approach, resulting in high enantioselectivity . The regioselectivity of these reactions is often dictated by the inherent reactivity of the functional groups in the substrate.
By embedding these control elements directly into the skeleton-forming reaction, chemists can avoid lengthy and often inefficient resolutions or chiral separations, making the synthesis of enantiopure compounds like this compound more efficient and practical.
Enantioselective Synthesis of Chiral Bicyclo[3.2.1]oct-2-ene Derivatives
The creation of chiral bicyclo[3.2.1]oct-2-ene and its analogues in an enantiomerically pure form is a considerable challenge in organic synthesis due to the inherent strain and stereochemical complexity of the bridged ring system. Various methodologies have been developed to address this, ranging from the use of chiral catalysts and auxiliaries to leveraging the innate chirality of natural products.
Chiral Catalyst and Auxiliary-Controlled Processes
The use of chiral catalysts and auxiliaries represents a powerful strategy for the asymmetric synthesis of bicyclo[3.2.1]octane systems. These external sources of chirality can effectively control the stereochemical outcome of a reaction, leading to the desired enantiomer.
Organocatalysis has emerged as a particularly effective tool. For instance, quinine-derived thiourea (B124793) catalysts have been successfully employed in the tandem Michael-Henry reaction between cyclohexane-1,2-diones and nitroalkenes to construct bicyclo[3.2.1]octan-8-ones. nih.gov This process creates four stereogenic centers with high diastereoselectivity and excellent enantioselectivity (92-99% ee). nih.gov Similarly, low loadings of Rawal's quinine-squaramide catalyst can facilitate the [3+2]-annulation of 2-hydroxy-3,5-dialkyl-p-quinones with α-alkylnitroethylenes to afford chiral bicyclo[3.2.1]octanes in high yields and enantiomeric ratios. rsc.org
Palladium-catalyzed asymmetric reactions have also proven valuable. A palladium-catalyzed asymmetric intramolecular alkene-alkyne coupling of alkyne-tethered cyclopentenes provides access to enantioenriched bicyclo[3.2.1]octadienes with excellent yields and enantioselectivities, often exceeding 99% ee. researchgate.net Furthermore, a tandem Heck/carbonylation desymmetrization of cyclopentenes, catalyzed by a palladium complex with a chiral ligand like (S)-Difluorphos, can produce multifunctional chiral bicyclo[3.2.1]octanes with high diastereo- and enantioselectivity. nih.gov
Chiral auxiliaries, which are temporarily attached to a substrate to direct a stereoselective reaction, are another established approach. google.com For example, Evans oxazolidinones have been used as chiral auxiliaries in organophotoredox-catalyzed [2+2] photocycloadditions to synthesize enantioenriched bicyclo[3.2.0]heptanes, a related bicyclic system, demonstrating the potential of this strategy for controlling stereochemistry in the formation of bridged rings. mdpi.com
| Reaction Type | Catalyst/Auxiliary | Starting Materials | Product | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Tandem Michael-Henry | Quinine-derived thiourea | Cyclohexane-1,2-diones, Nitroalkenes | Bicyclo[3.2.1]octan-8-ones | 92-99% | nih.gov |
| [3+2]-Annulation | Rawal's quinine-squaramide | 2-Hydroxy-3,5-dialkyl-p-quinones, α-Alkylnitroethylenes | Chiral bicyclo[3.2.1]octanes | High | rsc.org |
| Intramolecular Alkene-Alkyne Coupling | Palladium/(S)-Ligand | Alkyne-tethered cyclopentenes | Bicyclo[3.2.1]octadienes | >99% | researchgate.net |
| Tandem Heck/Carbonylation | Pd2dba3·CHCl3/(S)-Difluorphos | Cyclopentenes | Chiral bicyclo[3.2.1]octanes | up to 96% | nih.gov |
Chiral Pool Derivations
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. nih.govescholarship.org Terpenes, in particular, are excellent starting points for the synthesis of bicyclo[3.2.1]octane systems due to their inherent chirality and cyclic frameworks. nih.gov
(R)-Carvone, a commercially available monoterpene, has been efficiently converted into highly functionalized, enantiopure bicyclo[3.2.1]oct-1-ene derivatives. mdpi.comresearchgate.netnih.gov The synthetic sequence often involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene intermediate, followed by a cyclopropane ring-opening to establish the bicyclo[3.2.1]octane framework. mdpi.comresearchgate.net This strategy leverages the existing stereocenter in carvone to control the stereochemistry of the final product.
Limonene, another abundant monoterpene, can also serve as a chiral precursor. For instance, a thiol-oxygen cooxidation reaction of (-)-limonene (B1674923) can initiate a cascade peroxidation to form a bicyclic hydroperoxide, demonstrating a pathway to bicyclic structures from this starting material. nih.gov
The use of the chiral pool offers a strategic advantage by starting with a molecule that already possesses defined stereocenters, thereby reducing the number of stereocontrolling steps required in a synthesis.
Kinetic Resolution Techniques for Bicyclic Precursors
Kinetic resolution is a powerful method for separating a racemic mixture of a chiral compound by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This technique can be applied to bicyclic precursors to obtain enantiomerically enriched materials for the synthesis of this compound and its analogues.
Enzymatic resolutions are a common and effective form of kinetic resolution. Lipases, for example, can be used for the kinetic resolution of racemic halohydrins, which can serve as precursors to optically active epoxides, valuable intermediates in organic synthesis. uni-wuerzburg.de While not directly demonstrated for bicyclo[3.2.1]oct-2-ene precursors in the provided context, this methodology is broadly applicable.
Another approach involves the use of alcohol dehydrogenases (ADHs). For example, the reduction of racemic bicyclo[3.2.0]hept-2-en-6-one with an ADH from Thermoanaerobium brockii (TBADH) can provide the corresponding alcohol with high enantiomeric excess. nih.gov This demonstrates the potential of enzymatic reductions to resolve racemic bicyclic ketones, which could then be further elaborated to the desired bicyclo[3.2.1]octene target.
Stereodivergent Synthetic Approaches
Stereodivergent synthesis allows for the selective formation of any possible stereoisomer of a product from a common set of starting materials, simply by changing the reaction conditions or the catalyst. This approach offers remarkable flexibility and efficiency in accessing all stereochemical variations of a target molecule.
A notable example is the stereodivergent synthesis of bicyclo[3.2.1]octenes through the annulation of Nazarov reagents and alkenyl 1,2-diketones. acs.orgresearchgate.net By employing Brønsted base catalysis under mild conditions, it is possible to obtain both stereoisomers of the bridged products by simply tuning the reaction parameters. acs.orgresearchgate.net This method provides a direct and controllable route to different stereoisomers of the bicyclo[3.2.1]octene skeleton.
Post-Synthetic Derivatization of this compound and Analogues
Once the chiral bicyclo[3.2.1]octene core has been synthesized, it can be further functionalized to access a wider range of complex molecules. The inherent reactivity of the double bond and the ketone functionality (if present) in these bicyclic systems provides ample opportunities for derivatization.
The enone and isolated olefin motifs embedded in bicyclo[3.2.1]octadiene products from palladium-catalyzed reactions serve as useful handles for further transformations. researchgate.net These products can undergo unusual iodination-induced 1,2-acyl migrations to form iodinated bicyclo[3.2.1]octadienes with three vicinal stereocenters. researchgate.net
The bicyclo[3.2.1]octane framework, prepared via chiral pool synthesis from carvone, can be highly functionalized. mdpi.comresearchgate.net For example, a methoxycarbonyl group, intentionally introduced early in the synthesis, provides a versatile handle for subsequent modifications. mdpi.com
Mechanistic Insights into the Reactivity of 1r Bicyclo 3.2.1 Oct 2 Ene
Electrophilic Addition Reactions to the Alkene Moiety
The double bond in (1R)-Bicyclo[3.2.1]oct-2-ene is the primary site for electrophilic attack. The facial bias imposed by the bicyclic structure, along with the inherent chirality of the molecule, governs the stereochemical and regiochemical outcomes of these addition reactions.
The electrophilic addition to an alkene can, in principle, create up to two new chiral centers. In the case of this compound, the pre-existing chirality influences the stereochemical course of the reaction. The addition of electrophiles is generally subject to stereoelectronic control, where the attacking species approaches the double bond from the sterically less hindered face. In the bicyclo[3.2.1]octene framework, the exo face is typically more accessible than the endo face, which is encumbered by the bridging methylene (B1212753) group. This steric hindrance directs the electrophile to the exo face of the double bond.
The regioselectivity of these additions is governed by Markovnikov's rule, which states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide or other group attaches to the carbon with more alkyl substituents. This is due to the formation of the more stable carbocation intermediate. For this compound, protonation at C-3 would lead to a secondary carbocation at C-2, which is stabilized by the bicyclic framework.
While specific studies on this compound are not extensively detailed in the reviewed literature, general principles of electrophilic additions to chiral alkenes and related bicyclic systems provide a strong predictive framework. For instance, chemo- and stereo-selective additions to functionalized bicyclo[3.2.1]octanoid scaffolds have been reported, highlighting the influence of the bicyclic system on reactivity. mit.edu Similarly, regioselective electrophilic additions have been observed in related systems like 7-oxabicyclo[2.2.1]hept-5-ene derivatives. acs.org
A representative electrophilic addition, hydrobromination, is depicted below, illustrating the expected stereochemical and regiochemical outcome based on these principles.
| Reactant | Reagent | Major Product | Stereochemistry | Regiochemistry |
| This compound | HBr | (1R,2R,3S)-2-bromobicyclo[3.2.1]octane | exo-addition | Markovnikov |
Pericyclic Reactions and Cycloadditions
Pericyclic reactions, which proceed through a concerted cyclic transition state, are powerful tools for the construction of complex cyclic systems. The defined geometry of this compound makes it an interesting substrate for studying the diastereoselective outcomes of these reactions.
The stereochemical outcome of cycloaddition reactions involving this compound is dictated by the facial selectivity of the approach of the reacting partner. As with electrophilic additions, the exo face is generally more accessible.
[4+2] cycloadditions, or Diels-Alder reactions, are known for their high degree of regio- and stereoselectivity. uconn.edu In reactions with this compound, the diene would be expected to approach from the exo face to minimize steric interactions with the bicyclic framework.
[3+2] cycloadditions also exhibit significant diastereoselective control. For example, the intramolecular [3+2] cycloaddition of nitrones derived from related bicyclic systems has been shown to proceed with high regio- and diastereoselectivity, leading to the formation of complex bicyclo[3.2.1]octane scaffolds. rsc.org In another instance, a [3+2] cycloaddition of an isonitrile to a bicyclo[3.2.1]octanoid scaffold was observed to occur on the less hindered face of the molecule. nih.gov
The Nazarov cyclization, a 4π-electrocyclic reaction, has been utilized in the stereodivergent synthesis of bicyclo[3.2.1]octenes, where the reaction conditions can be tuned to favor the formation of different stereoisomers. researchgate.net
The following table summarizes some examples of pericyclic reactions involving the bicyclo[3.2.1]octene framework and the observed stereochemical control.
| Reaction Type | Reactant System | Key Feature | Reference |
| [4+2] Cycloaddition | Furan and perhalocyclopropenes | Leads to bicyclo[3.2.1]octadiene nucleus with high regio- and stereoselectivity. | uconn.edu |
| [3+2] Cycloaddition | Bicyclo[3.2.1]octanoid and isonitriles | Addition occurs to the less hindered face. | nih.gov |
| Intramolecular [3+2] Nitrone Cycloaddition | Vinylogous carbonates and N-substituted hydroxylamine (B1172632) hydrochlorides | Highly regio- and diastereoselective synthesis of bicyclo[3.2.1]octane scaffolds. | rsc.org |
| Nazarov Cyclization | Nazarov reagents and alkenyl 1,2-diketones | Stereodivergent synthesis of bicyclo[3.2.1]octenes. | researchgate.net |
Carbocationic Rearrangements in Bicyclo[3.2.1]octene Systems
Carbocations generated from bicyclo[3.2.1]octene systems are prone to rearrangement to relieve ring strain and achieve greater stability. These rearrangements often involve sigmatropic shifts, leading to the formation of isomeric bicyclic or even tricyclic structures.
1,2-sigmatropic shifts, involving the migration of a sigma-bonded group across an adjacent pi-system or to an electron-deficient center, are common in carbocationic rearrangements. In the context of the bicyclo[3.2.1]octyl cation, hydride and alkyl shifts are frequently observed. The solvolysis of bicyclo[3.2.1]octane derivatives often proceeds through carbocationic intermediates that undergo such rearrangements. acs.org
For example, the buffered acetolysis of exo-bicyclo[3.2.1]octan-6-yl tosylate results in a mixture of products, including rearranged bicyclo[2.2.2]octyl acetates, indicating a 4,6-hydride shift within the bicyclo[3.2.1]octane skeleton. gla.ac.uk Photorearrangements of related bicyclic systems have also been shown to proceed via 1,2- and 1,3-sigmatropic shifts. mcmaster.ca These rearrangements can lead to the formation of bridgehead-substituted bicyclo[3.2.1]octene derivatives from bicyclo[2.2.2]octene precursors. acs.org
The propensity of a group to migrate in a carbocationic rearrangement is known as its migratory aptitude. In general, the group that can better stabilize the developing positive charge at the migration origin will migrate preferentially. The typical order of migratory aptitude is aryl > hydride > alkyl.
In the rigid bicyclo[3.2.1]octene system, stereoelectronic factors play a crucial role. For a 1,2-shift to occur, the migrating group's sigma bond must be able to align with the empty p-orbital of the carbocation. The conformationally restricted nature of the bicyclic framework can either facilitate or hinder this alignment, thus influencing the migratory aptitude of different groups.
Factors such as the relief of ring strain and the stability of the resulting carbocation are also significant driving forces. bham.ac.uk Theoretical studies on related non-classical carbocations have provided insights into the intermediates and transition states involved in these rearrangements, highlighting the role of hyperconjugation and cation-π interactions in stabilizing these species and directing the course of the rearrangement. researchgate.net
The following table outlines key findings related to carbocationic rearrangements in the bicyclo[3.2.1]octane system.
| System | Reaction Condition | Observed Rearrangement | Key Factor | Reference |
| exo-Bicyclo[3.2.1]octan-6-yl tosylate | Buffered acetolysis | 4,6-hydride shift to form bicyclo[2.2.2]octyl products | Involvement of bridged cations | gla.ac.uk |
| Bicyclo[2.2.2]octene precursors | Rearrangement | Formation of bridgehead-substituted bicyclo[3.2.1]octene derivatives | Carbocationic pathway | acs.org |
| Bicyclo[2.2.1]heptene-2-carbonitrile | Photorearrangement | 1,2- and 1,3-sigmatropic shifts | Orbital symmetry control | mcmaster.ca |
| General bicyclic systems | Semipinacol rearrangement | Rearrangement to relieve ring strain | Migratory aptitude and stereoelectronics | bham.ac.uk |
Metal-Catalyzed Domino and Cascade Reactions
Transition-metal-catalyzed domino and cascade reactions are powerful tools for the efficient construction of complex molecular architectures, including the bicyclo[3.2.1]octane system, from simpler strained bicyclic alkenes. beilstein-journals.orgnih.gov These reactions often involve a series of intramolecular transformations that proceed in a single pot, offering high atom and step economy. nih.gov
A primary driving force for many of these transformations is the release of ring strain inherent in the starting bicyclic alkenes, such as those with a bicyclo[2.2.1]heptene skeleton. beilstein-journals.org The conversion to a less strained bicyclo[3.2.1]octane or other rearranged product is thermodynamically favorable. beilstein-journals.org
For example, ring-rearrangement metathesis (RRM) of bicyclo[3.2.1]octenes can lead to the formation of 5-6-5 fused ring systems. nsf.gov The outcome of these reactions, whether ring-closing metathesis or ring-rearrangement, is highly dependent on the substrate structure and reaction conditions. nsf.gov Similarly, rhodium-catalyzed tandem cyclizations of bicyclic alkenes with arylboronate esters have been developed to synthesize functionalized indanes, demonstrating the versatility of these strained systems in domino reactions. beilstein-journals.org
The choice of metal catalyst and ligands is crucial in directing the reaction pathway. For instance, iron-catalyzed carbozincation of azabicyclic alkenes can be rendered asymmetric by using chiral phosphine (B1218219) ligands like (S,S)-chiraphos, affording products with high enantioselectivity. beilstein-journals.org
Studies on Bicyclo[3.2.1]oct-2-yne Intermediates and Rearrangements
Highly strained cycloalkynes are valuable intermediates in organic synthesis. Bicyclo[3.2.1]oct-2-yne, a strained polycyclic alkyne, has been generated and studied. rsc.org A mild route to this intermediate involves the photochemical generation of 2-norbornylidene carbene, which then undergoes a Fritsch–Buttenberg–Wiechell (FBW) rearrangement. rsc.orgnih.gov
This rearrangement shows a preference for the migration of a tertiary carbon over a secondary one, a trend that is distinct from acyclic carbenes and may be influenced by hyperconjugative effects within the bridged structure. rsc.org Theoretical calculations indicate that bicyclo[3.2.1]oct-2-yne is significantly more stable (by 10.57 kcal mol⁻¹) than the carbene precursor from which it is formed. rsc.org The methylene bridge in this alkyne is predicted to contribute approximately 23.8 kcal mol⁻¹ of strain energy compared to the monocyclic cyclooctyne. rsc.org The generation of this transient alkyne under mild conditions avoids the harsh high-temperature and basic conditions required in previous methods, allowing for a broader range of trapping reagents to be used. rsc.org
Table 2: Calculated Energy Profile for Bicyclo[3.2.1]oct-2-yne Formation rsc.org
| Species/Transition State | Relative Energy (kcal mol⁻¹) |
|---|---|
| 2-Norbornylidene Carbene (3) | 10.57 |
| Bicyclo[3.2.1]oct-2-yne (4) | 0.00 |
| Transition State (Tertiary C migration, TSa) | Favored |
| Transition State (Secondary C migration, TSb) | 0.72 higher than TSa |
Advanced Stereochemical Characterization and Control in Bicyclo 3.2.1 Oct 2 Ene Chemistry
Elucidation of Absolute and Relative Configuration
The definitive three-dimensional arrangement of atoms in (1R)-Bicyclo[3.2.1]oct-2-ene and its derivatives, encompassing both relative and absolute configurations, is paramount for understanding their chemical behavior and biological activity. A combination of spectroscopic and crystallographic techniques is employed to unambiguously determine these stereochemical features.
Spectroscopic Methods (e.g., NMR NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space correlation techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful tool for elucidating the relative stereochemistry of bicyclo[3.2.1]oct-2-ene derivatives in solution. By observing the spatial proximity of protons, NOESY experiments provide crucial insights into the molecule's conformation and the orientation of its substituents. nih.govnih.gov
For instance, in the characterization of substituted bicyclo[3.2.1]oct-2-ene systems, NOESY spectra can reveal key correlations that define the stereochemical relationships between different parts of the molecule. nih.gov The observation of a strong correlation between specific protons can indicate their co-facial orientation, thereby establishing their relative configuration. nih.govmdpi.com One-dimensional nOe analyses have also been successfully used to support structural assignments in these bicyclic systems. nih.gov
An example of this application is the determination of the stereochemistry of (1R,4S,5R,7S)-4-(tert-Butyldimethylsilanyloxy)-3-hydroxy-7-methoxy-4,7-dimethyl-bicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl ester. In this case, a NOESY experiment showed a strong correlation signal between the H-8β proton and the protons of the methoxy (B1213986) group. Additionally, the protons of the methyl group at C-7 exhibited strong correlations with both the methoxycarbonyl group protons and the H-6β proton, confirming the assigned stereochemistry. nih.gov
Table 1: Representative NOESY Correlations in Bicyclo[3.2.1]oct-2-ene Derivatives
| Interacting Protons | Compound Type | Implied Stereochemical Relationship | Reference |
| H-8β and Methoxy group protons | Substituted bicyclo[3.2.1]oct-2-ene | Proximity of the β-proton on the ethylene (B1197577) bridge to the methoxy group. | nih.gov |
| C-7 Methyl protons and Methoxycarbonyl protons | Substituted bicyclo[3.2.1]oct-2-ene | Spatial closeness of the C-7 methyl group and the methoxycarbonyl group. | nih.gov |
| C-7 Methyl protons and H-6β proton | Substituted bicyclo[3.2.1]oct-2-ene | Proximity of the C-7 methyl group to the β-proton at the 6-position. | nih.gov |
| Proton F and Protons E, D, G | Benzobicyclo[3.2.1]octene ether | Spatial relationships confirming the endo orientation of the ether group. | mdpi.com |
X-ray Crystallographic Analysis
X-ray crystallography provides the most definitive and unambiguous determination of both the relative and absolute stereochemistry of molecules in the solid state. nih.gov For derivatives of bicyclo[3.2.1]oct-2-ene, this technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, which collectively define the molecule's three-dimensional structure.
The absolute stereochemistry of a chiral molecule can be established through X-ray analysis of a crystal containing a heavy atom or by using anomalous dispersion. In the context of bicyclo[3.2.1]octane chemistry, the absolute configuration of intermediates has been confirmed by forming a diastereomer with a known chiral auxiliary, such as (1S)-camphanyl chloride, and then performing X-ray crystallographic analysis on the resulting derivative. nih.gov This method has been successfully used to establish the (1R) configuration in related bicyclic systems. nih.gov
Furthermore, X-ray crystallography has been employed to confirm the relative stereochemistry of various functionalized bicyclo[3.2.1]octanoid scaffolds. nih.gov For example, the relative stereochemistry of the major diastereomer of an amide derivative of a bicyclo[3.2.1]octane was confirmed by X-ray crystallographic analysis. nih.gov This technique is also invaluable in validating the stereochemical outcomes of synthetic reactions, providing concrete evidence for the proposed structures. arabjchem.org
Table 2: Selected Crystallographic Data for Bicyclo[3.2.1]octane Derivatives
| Compound | Purpose of Analysis | Key Finding | Reference |
| Ester derived from (1S)-camphanyl chloride | Determination of absolute stereochemistry | Established the (1R,1'S) absolute configuration. | nih.gov |
| Bicyclo[3.2.1] scaffold 7 | Confirmation of relative stereochemistry | Confirmed the relative arrangement of substituents. | nih.gov |
| Amide 83 (major diastereomer) | Confirmation of relative stereochemistry | Validated the stereochemical assignment of the major product. | nih.gov |
| Exo adduct 12a | Structural characterization | Fully characterized the minor exo adduct, including the orientation of the carbonyl group. | arabjchem.org |
Stereochemical Control in Synthetic Processes
The synthesis of enantiomerically pure this compound and its derivatives relies on strategies that can effectively control the stereochemical outcome of chemical transformations. This is often achieved through asymmetric synthesis, where a chiral influence directs the formation of one enantiomer over the other.
One powerful approach involves the use of chiral catalysts, such as chiral phosphoric acids, in enantioselective desymmetrization reactions. This method can create multiple stereocenters in a single step with high enantioselectivity, providing access to enantiomerically enriched bicyclo[3.2.1]octane frameworks. For example, the desymmetrizing Michael cyclization of 2,2-disubstituted cyclic 1,3-diketones containing a tethered electron-deficient alkene can furnish bridged bicyclic products in high enantioselectivities.
Another strategy is the double Michael addition of carbon nucleophiles to cyclic dienones, which can control the stereochemistry of the bridged secondary, tertiary, or quaternary center. rsc.org Furthermore, stereodivergent synthesis allows for the selective formation of different stereoisomers by tuning the reaction conditions. nih.gov In the synthesis of bicyclo[3.2.1]octenes from Nazarov reagents and alkenyl 1,2-diketones, both stereoisomers of the bridged products can be obtained by modifying the reaction parameters. nih.gov
The enantioselective deprotonation of prochiral ketones is another established method for achieving stereochemical control in the synthesis of bicyclic systems. nih.gov This approach has been utilized to prepare 2-substituted-8-thiabicyclo[3.2.1]octane-3-ones as precursors to sulfur analogues of tropanes. nih.gov
Chiral Resolution Techniques for Bicyclic Compounds
When a synthetic route produces a racemic mixture of a bicyclic compound, chiral resolution techniques are employed to separate the enantiomers. Chiral resolution is a critical process for obtaining enantiomerically pure compounds, which is often a requirement in pharmaceutical applications. wikipedia.orgchiralpedia.com
A widely used method for chiral resolution is the formation of diastereomeric salts. wikipedia.orgchiralpedia.com This involves reacting the racemic mixture with a chiral resolving agent, which is an enantiomerically pure acid or base. libretexts.org The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. chiralpedia.com After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org This technique has been successfully applied to the resolution of various bicyclic amines and carboxylic acids. nih.govlibretexts.org For instance, the resolution of 3-aryl-8-thiabicyclo[3.2.1]octanes was achieved through the crystallization of diastereomers. nih.gov
Chiral column chromatography is another powerful technique for separating enantiomers. wikipedia.orgchiralpedia.com In this method, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and, consequently, their separation. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method for the analytical and preparative separation of enantiomers of bicyclic compounds. chiralpedia.com
Enzymatic resolution offers a green and highly selective alternative for separating enantiomers. Enzymes, being chiral catalysts, can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the product. This method is particularly useful for the resolution of chiral alcohols and their derivatives. mdpi.com
Table 3: Common Chiral Resolving Agents and Techniques for Bicyclic Compounds
| Technique | Principle | Applicability to Bicyclic Compounds | Reference |
| Diastereomeric Salt Crystallization | Formation of diastereomers with different solubilities using a chiral resolving agent. | Resolution of racemic bicyclic acids and bases. | nih.govwikipedia.orgchiralpedia.com |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Analytical and preparative separation of a wide range of bicyclic enantiomers. | wikipedia.orgchiralpedia.com |
| Enzymatic Resolution | Stereoselective enzymatic transformation of one enantiomer. | Resolution of bicyclic alcohols and other functionalized derivatives. | mdpi.com |
Strategic Applications of Bicyclo 3.2.1 Oct 2 Ene As a Chiral Synthon in Complex Chemical Synthesis
Precursors for Natural Product Scaffolds
The bicyclo[3.2.1]octane core is a prevalent structural motif in a wide array of natural products, particularly in diterpenes and other biologically active compounds. The enantiomerically pure nature of (1R)-Bicyclo[3.2.1]oct-2-ene provides a crucial starting point for the stereocontrolled synthesis of these intricate molecules. rsc.org
Researchers have successfully utilized derivatives of bicyclo[3.2.1]octane to construct the core structures of various natural products. For instance, the synthesis of tetracyclic diterpenes has been achieved using a bicyclo[3.2.1]octane-based strategy. uniroma1.it This approach often involves the elaboration of the bicyclic framework through a series of stereoselective reactions to build the additional rings and install the requisite functional groups found in the target natural product.
Furthermore, the bicyclo[3.2.1]octane skeleton serves as a foundational element in the synthesis of compounds with potential therapeutic applications. The development of new derivatives of kaurenoic acid, for example, has been pursued to enhance its therapeutic activity against various diseases. uniroma1.it
The strategic use of this compound and its derivatives as precursors for natural product scaffolds is highlighted in the following table:
| Natural Product Class | Key Synthetic Strategy Utilizing Bicyclo[3.2.1]octane | Reference |
| Diterpenes | Construction of the tetracyclic core structure. | uniroma1.it |
| Kaurane Diterpenoids | Reductive radical annulation to form the bicyclo[3.2.1]octane core. | acs.org |
| Beyerane Diterpenoids | Reductive radical annulation to form the bicyclo[3.2.1]octane core. | acs.org |
Development of Bicyclo[3.2.1]octyl Amide Derivatives for Chemical Exploration
The functionalization of the bicyclo[3.2.1]octane framework to include amide moieties has opened avenues for the exploration of novel chemical space. These derivatives have been synthesized and evaluated for their potential biological activities.
One area of focus has been the synthesis of 8-aza-bicyclo[3.2.1]octyl hydrazide derivatives. These compounds have been investigated for their antimicrobial properties. asianpubs.org The synthetic approach often involves a modified Mannich reaction to construct the core heterocyclic structure. asianpubs.org
The development of these amide derivatives allows for systematic modifications to the core structure, enabling the exploration of structure-activity relationships (SAR). By varying the substituents on the amide nitrogen and other positions of the bicyclic ring, chemists can fine-tune the biological and pharmacological properties of the resulting compounds.
Key features of the development of bicyclo[3.2.1]octyl amide derivatives are summarized below:
| Derivative Class | Synthetic Method | Investigated Application |
| 8-Aza-bicyclo[3.2.1]octyl hydrazides | Modified Mannich reaction | Antimicrobial agents |
Integration into Asymmetric Synthetic Routes for Diverse Target Molecules
Beyond its role as a direct precursor, this compound and its derivatives are integrated into broader asymmetric synthetic strategies to access a diverse range of chiral molecules. The inherent stereochemistry of the bicyclic system is transferred to the target molecule through various chemical transformations.
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of functionalized bicyclo[3.2.1]octanes. rsc.org For example, organocatalyzed [3+2] annulations have been employed to construct chiral bicyclo[3.2.1]octanes with high diastereoselectivity and enantioselectivity. rsc.org These highly functionalized bicyclic products can then serve as versatile intermediates for the synthesis of more complex targets.
The stereodivergent synthesis of bicyclo[3.2.1]octenes has also been achieved, allowing for the selective formation of different stereoisomers of the bridged products by tuning reaction conditions. bohrium.com This flexibility is crucial for accessing a wider range of target molecules with specific stereochemical requirements.
The versatility of bicyclo[3.2.1]oct-2-ene as a chiral synthon is further demonstrated by its use in palladium-catalyzed cascade reactions to synthesize indole-fused bicyclo[3.2.1]octanes. acs.org These complex polycyclic structures are of interest in medicinal chemistry and materials science.
The following table highlights various asymmetric synthetic methods incorporating the bicyclo[3.2.1]octane framework:
| Asymmetric Method | Key Transformation | Resulting Structure |
| Organocatalysis | [3+2] Annulation | Chiral bicyclo[3.2.1]octanes |
| Brønsted Base Catalysis | Annulation of Nazarov reagents and vinyl 1,2-diketones | Stereoisomers of bicyclo[3.2.1]octenes |
| Palladium(II)-Catalysis | Cascade Reaction | Indole-fused bicyclo[3.2.1]octanes |
Q & A
Q. What role does bicyclo[3.2.1]oct-2-ene play in studying non-classical carbocation intermediates?
- Methodological Answer : Use superacidic conditions (e.g., SbF-SOClF) to generate carbocations from bicyclo[3.2.1]oct-2-ene derivatives. Characterize intermediates via NMR chemical shifts and compare with computational predictions (MP2/cc-pVTZ). This approach clarifies hyperconjugation and σ-delocalization effects in non-classical ions .
Data Contradiction and Validation
Q. How can researchers reconcile conflicting literature reports on the reactivity of bicyclo[3.2.1]oct-2-ene in Diels-Alder reactions?
- Methodological Answer : Discrepancies may arise from differences in dienophile electronic demand or solvent effects. Systematically vary dienophiles (electron-rich vs. electron-poor) and measure second-order rate constants (UV-Vis kinetics). Use X-ray crystallography to confirm adduct regiochemistry and rule out competing pathways .
Experimental Design and Best Practices
Q. What protocols ensure reproducibility in synthesizing enantiopure bicyclo[3.2.1]oct-2-ene derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
